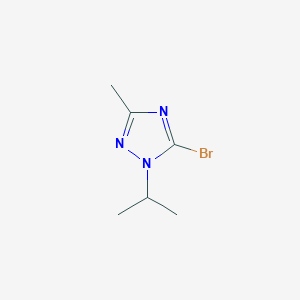
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1H-1,2,4-triazole and brominating agents.
Bromination: The bromination reaction is carried out by treating 3-methyl-1H-1,2,4-triazole with a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The reaction is typically conducted at room temperature.
Isopropylation: The brominated intermediate is then subjected to isopropylation using isopropyl bromide in the presence of a base like potassium carbonate. This step introduces the isopropyl group at the 1-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The exact mechanism of action of 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
相似化合物的比较
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the isopropyl group.
5-Bromo-1-propyl-1H-1,2,4-triazole: Similar structure with a propyl group instead of an isopropyl group.
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: Contains two methyl groups instead of one isopropyl and one methyl group.
Uniqueness
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole is unique due to the presence of both an isopropyl and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents provides distinct steric and electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C6H10BrN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC 名称 |
5-bromo-3-methyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-6(7)8-5(3)9-10/h4H,1-3H3 |
InChI 键 |
UCPKOQZCZWJFKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


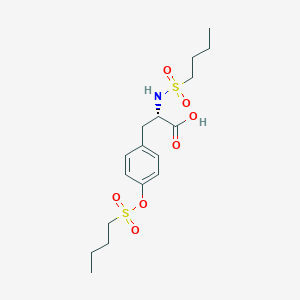


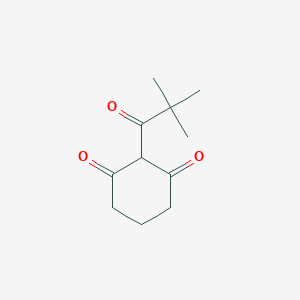
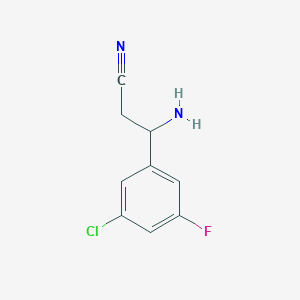
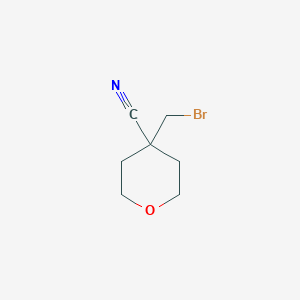
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)

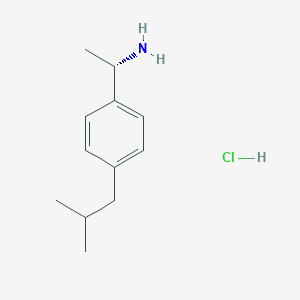

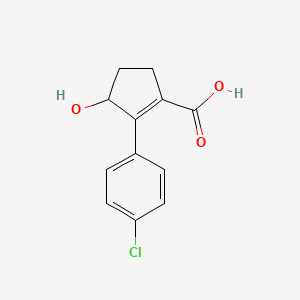
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

